(5-Chloro-3-fluoropyridin-2-yl)methanol
Overview
Description
“(5-Chloro-3-fluoropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 214055-12-6. It has a molecular weight of 161.56 . This compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (5-chloro-3-fluoro-2-pyridinyl)methanol. The InChI code is 1S/C6H5ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 .Physical And Chemical Properties Analysis
“(5-Chloro-3-fluoropyridin-2-yl)methanol” is a solid at room temperature. It should be stored at 2-8°C .Scientific Research Applications
Chemical Reactions and Compounds Synthesis
- A study has shown that reactions involving pyridine and CsSO4F produce a range of products, including 2-fluoropyridine and 2-pyridyl fluorosulphonate, depending on the solvent used. In particular, the reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).
- Research on the electronic and infrared spectra of 2-fluoropyridine-methanol clusters in a supersonic free jet provides insights into the structure of hydrogen-bonded clusters. This study offers significant information on molecular orbital calculations related to these compounds (Nibu, Marui, & Shimada, 2006).
Application in Catalysis
- A catalyst-free domino reaction using ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine in methanol has been developed, with potential applications in synthesis and catalysis (Zhao et al., 2020).
Supramolecular Networks and Crystal Packing
- The study of the crystal packing of (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its 9-chloro analogue reveals significant differences in intermolecular interaction patterns, contributing to understanding supramolecular networks and crystal structure (Rajalakshmi et al., 2012).
Pharmacological Research
- YM348, a compound involving (5-Chloro-3-fluoropyridin-2-yl)methanol, was studied for its pharmacological profile, indicating its potential application in the development of novel pharmacological agents (Kimura et al., 2004).
Safety And Hazards
The compound has been classified with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(5-chloro-3-fluoropyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXGUYPYJOOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737872 | |
Record name | (5-Chloro-3-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-3-fluoropyridin-2-yl)methanol | |
CAS RN |
214055-12-6 | |
Record name | (5-Chloro-3-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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